2-Hexanol, 5-methyl-, cyanoacetate
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Overview
Description
2-Hexanol, 5-methyl-, cyanoacetate is an organic compound that belongs to the class of alcohols and esters It is characterized by the presence of a hydroxyl group (-OH) attached to a hexane chain with a methyl group at the fifth position and a cyanoacetate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hexanol, 5-methyl-, cyanoacetate can be achieved through several methods. One common approach involves the cyanoacetylation of amines. This method typically involves the reaction of methyl cyanoacetate with substituted amines under solvent-free conditions at room temperature or with heating . Another method involves the Knövenagel condensation of methyl cyanoacetate with aromatic aldehydes, catalyzed by calcite or fluorite .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes. The choice of catalysts and reaction conditions can be optimized to enhance yield and purity. Industrial methods often focus on cost-effectiveness and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Hexanol, 5-methyl-, cyanoacetate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The cyano group can be reduced to form primary amines.
Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a catalyst can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary amines.
Substitution: Formation of ethers or esters.
Scientific Research Applications
2-Hexanol, 5-methyl-, cyanoacetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Medicine: Investigated for its potential use in pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Hexanol, 5-methyl-, cyanoacetate involves its functional groups. The hydroxyl group can participate in hydrogen bonding, affecting the compound’s solubility and reactivity. The cyano group can undergo nucleophilic addition reactions, making it a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
2-Hexanol: Lacks the cyanoacetate group, making it less reactive in certain synthetic applications.
5-Methyl-2-hexanol: Similar structure but without the cyano group, affecting its reactivity and applications.
Methyl cyanoacetate: Contains the cyanoacetate group but lacks the hexanol backbone, making it a simpler molecule.
Uniqueness
2-Hexanol, 5-methyl-, cyanoacetate is unique due to the combination of its functional groups, which provide a balance of reactivity and stability. This makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry.
Properties
CAS No. |
52688-06-9 |
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Molecular Formula |
C10H17NO2 |
Molecular Weight |
183.25 g/mol |
IUPAC Name |
5-methylhexan-2-yl 2-cyanoacetate |
InChI |
InChI=1S/C10H17NO2/c1-8(2)4-5-9(3)13-10(12)6-7-11/h8-9H,4-6H2,1-3H3 |
InChI Key |
KCAOOFPHJBQDFH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCC(C)OC(=O)CC#N |
Origin of Product |
United States |
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